3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate
Description
Properties
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)benzoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.H2O/c13-9(14)7-3-1-2-6(4-7)8-10-5-11-12-8;/h1-5H,(H,13,14)(H,10,11,12);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJKZWDSXXOVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=NN2.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-79-2 | |
| Record name | Benzoic acid, 3-(1H-1,2,4-triazol-5-yl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate typically involves the reaction of 3-(1H-1,2,4-Triazol-5-yl)benzoic acid with water. The preparation can be carried out through various synthetic routes, including:
Direct Hydration: The direct addition of water to 3-(1H-1,2,4-Triazol-5-yl)benzoic acid under controlled conditions to form the hydrate.
Solvent-Assisted Hydration: Using solvents such as ethanol or methanol to facilitate the hydration process.
Industrial Production: In industrial settings, the compound can be produced in large quantities using automated reactors and precise control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Substitution Reactions
The triazole ring undergoes nucleophilic and electrophilic substitutions, while the carboxylic acid group participates in esterification and amidation.
Electrophilic Substitution
The triazole’s nitrogen atoms can direct electrophilic attacks. For example:
Nucleophilic Substitution
The carboxylic acid group reacts with nucleophiles:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | MeOH/H₂SO₄ (acidic) | Methyl 3-(1H-1,2,4-triazol-5-yl)benzoate | 88% | |
| Amidation | SOCl₂ → RNH₂ | 3-(1H-1,2,4-Triazol-5-yl)benzamide | 78% |
Cyclization and Cycloaddition
The triazole ring participates in cycloadditions, forming fused heterocycles:
Azide-Alkyne Cycloaddition (Click Chemistry)
| Reagents/Conditions | Product | Application | Yield | Source |
|---|---|---|---|---|
| Cu(I)-catalyzed with propargyl bromide | 1,4-disubstituted triazole derivatives | Bioconjugation | 90% |
Schiff Base Formation
Condensation with aldehydes yields Schiff bases, which cyclize to azalactams:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| p-Nitrobenzaldehyde/HCl | 3-(5-(p-Nitrobenzylidene)-1H-1,2,4-triazol-5-yl)benzoic acid | 68% |
Coordination Chemistry
The triazole’s nitrogen atoms and carboxylate group form stable metal complexes:
Zinc Coordination
| Metal Salt | Ligand:Metal Ratio | Application | Source |
|---|---|---|---|
| Zn(NO₃)₂ | 2:1 | Metalloenzyme inhibition (NDM-1) |
Vanadium Complexation
Reaction with VO(acac)₂ yields oxovanadium(V) complexes with antioxidant properties .
Oxidation
The triazole ring resists oxidation, but the benzoic acid group can decarboxylate under strong conditions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄/H⁺ | 3-(1H-1,2,4-Triazol-5-yl)phenol | 55% |
Reduction
Catalytic hydrogenation reduces the triazole ring:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂/Pd-C | 3-(4,5-Dihydro-1H-1,2,4-triazol-5-yl)benzoic acid | 60% |
Biological Activity-Driven Modifications
Derivatives exhibit enhanced bioactivity through structural optimization:
Anticancer Hybrids
Hybridization with 4-aminophenyl groups improves cytotoxicity (IC₅₀: 15.6–23.9 µM against MCF-7) .
Antimicrobial Agents
Thioether derivatives show broad-spectrum activity (MIC: 8–32 µg/mL) .
Key Data Tables
| Reaction Type | Average Yield (%) | Key Reagents |
|---|---|---|
| Esterification | 85–90 | MeOH/H⁺ |
| Amidation | 75–80 | SOCl₂/RNH₂ |
| Halogenation | 65–75 | Cl₂/FeCl₃ |
Table 2: Metal Complex Applications
| Metal Ion | Application | Bioactivity (IC₅₀/EC₅₀) |
|---|---|---|
| Zn²⁺ | NDM-1 inhibition | 12.3 µM |
| VO²⁺ | Antioxidant | 1.43 ± 0.007 (reducing power) |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of triazole compounds, including 3-(1H-1,2,4-triazol-5-yl)benzoic acid hydrate, exhibit significant anticancer properties. A study synthesized several triazole benzoic acid hybrids and evaluated their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Some compounds demonstrated IC50 values comparable to the reference drug doxorubicin, suggesting their potential as selective anticancer agents. Notably, certain derivatives showed reduced toxicity towards normal cells while effectively inducing apoptosis in cancer cells .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific cellular pathways that regulate cell proliferation and survival. The presence of the triazole moiety is believed to enhance interaction with biological targets, leading to improved therapeutic efficacy .
Supramolecular Chemistry
Hydrogen Bonding and Intermolecular Interactions
this compound plays a significant role in supramolecular chemistry due to its ability to form hydrogen bonds and other intermolecular interactions. This property is crucial for constructing complex molecular architectures that can be utilized in various applications such as catalysis and material science .
Structural Studies
Crystal structure analyses reveal that the compound can form stable three-dimensional frameworks through hydrogen bonding interactions. These frameworks can be engineered for specific functions, including drug delivery systems and sensors .
Materials Science
Potential Applications in Nanotechnology
The unique properties of this compound make it suitable for applications in nanotechnology. Its ability to form stable complexes with metal ions can be exploited for developing nanomaterials with tailored properties for electronic or photonic applications .
Conductive Polymers
Research has shown that incorporating triazole derivatives into polymer matrices can enhance the electrical conductivity of the resulting materials. This property is particularly valuable in the development of conductive polymers for use in flexible electronics and energy storage devices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular processes. The benzoic acid moiety can participate in interactions with proteins and other biomolecules, modulating their function and activity .
Comparison with Similar Compounds
3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate can be compared with other similar compounds, such as:
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with the triazole ring attached at a different position, leading to different reactivity and applications.
3,5-Bis(1H-1,2,4-triazol-1-yl)benzoic acid: Contains two triazole rings, offering enhanced coordination properties and potential for more complex interactions.
4-(1H-Pyrazol-5-yl)benzoic acid: Features a pyrazole ring instead of a triazole ring, resulting in distinct chemical behavior and uses.
Biological Activity
3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Overview
- Molecular Formula : C9H7N3O2·H2O
- CAS Number : 1609406-79-2
The compound features a triazole ring attached to a benzoic acid moiety, which is crucial for its reactivity and biological interactions.
Target of Action : Research indicates that compounds with similar structures exhibit potent inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, which is a programmed cell death process crucial for eliminating malignant cells.
Mode of Action : The biological activity is likely mediated through:
- Enzyme Inhibition : Compounds may interact with specific enzymes involved in cell proliferation and survival.
- Gene Expression Modulation : Changes in gene expression patterns can lead to altered cellular responses, promoting apoptosis in cancerous cells .
Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- MCF-7 Cells : Studies reported that this compound induces apoptosis in MCF-7 breast cancer cells, leading to reduced cell viability .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar triazole derivatives have demonstrated effectiveness against a range of microbial pathogens. While specific data on this compound is limited, its structural analogs show promise as antimicrobial agents .
In Vitro Studies
A series of experiments have been conducted to evaluate the biological activities of triazole derivatives:
- Cell Viability Assays : These assays typically measure the IC50 values (the concentration required to inhibit cell growth by 50%) against various tumor cell lines. For example, compounds structurally related to this compound have shown IC50 values ranging from micromolar to nanomolar concentrations against different cancer types .
Comparison with Similar Compounds
| Compound Name | Structure Type | IC50 (µM) Against Cancer Cells | Notable Activity |
|---|---|---|---|
| This compound | Triazole derivative | 15 | Induces apoptosis in MCF-7 cells |
| 4-(1H-1,2,4-Triazol-5-yl)benzoic acid | Triazole derivative | 10 | Antimicrobial and anticancer effects |
| 3,5-Bis(1H-1,2,4-triazol-1-yl)benzoic acid | Bis-triazole derivative | 8 | Enhanced anticancer properties |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-(1H-1,2,4-Triazol-5-yl)benzoic acid derivatives, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydrazine hydrate is refluxed with precursor esters (e.g., isopropyl 2-((3-substituted-1H-1,2,4-triazol-5-yl)thio)acetate) in propan-2-ol for 3–4 hours to yield hydrazide intermediates. Subsequent reactions with aldehydes in acetic acid generate N'-substituted derivatives . Key optimization parameters include reaction time (≥3 hours for complete conversion), solvent polarity (propan-2-ol enhances solubility), and stoichiometric ratios (excess hydrazine ensures full substitution).
Q. How are structural and purity analyses conducted for this compound?
Characterization relies on:
- 1H-NMR : The NH2 group in hydrazide intermediates appears as a singlet at δ ≈ 2.01 ppm, while aromatic protons in the benzoic acid moiety resonate between δ 7.5–8.5 ppm .
- Elemental analysis (CHNS) : Used to verify stoichiometry and hydration state.
- Chromatographic mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .
Q. What crystallographic tools are suitable for resolving the hydrate structure?
The SHELX software suite (e.g., SHELXL for refinement) is widely used for single-crystal X-ray diffraction. It handles hydrogen bonding networks involving water molecules in the hydrate lattice, with high-resolution data (≤1.0 Å) critical for accurate occupancy refinement .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Discrepancies may arise from solvent effects, tautomerism, or hydration state. For example, NH2 proton shifts in DMSO-d6 vs. CDCl3 can vary by 0.2–0.5 ppm due to hydrogen bonding. Dynamic NMR or variable-temperature studies can differentiate tautomeric forms (e.g., 1H- vs. 4H-triazole configurations) .
Q. What strategies are effective for studying thermal stability and dehydration kinetics of the hydrate?
- TGA/DSC : Quantify water loss between 50–150°C and correlate with hydrate stoichiometry.
- Powder XRD : Monitor phase transitions during dehydration.
- Kinetic modeling : Use the Avrami equation to determine activation energy for water release, ensuring controlled humidity during experiments .
Q. How can bioactivity studies (e.g., antimicrobial assays) be designed for triazole-benzoic acid hybrids?
- Microplate dilution assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values calculated via serial dilution (1–256 µg/mL).
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoic acid) with activity. Triazole derivatives often exhibit enhanced efficacy due to metal-chelating properties .
Q. What experimental approaches validate metal coordination complexes involving this compound?
Q. How can computational modeling complement experimental data for electronic property analysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
